An In-depth Technical Guide to Furo[3,2-b]pyridin-2-ylmethanamine Dihydrochloride: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Furo[3,2-b]pyridin-2-ylmethanamine Dihydrochloride: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of Furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct experimental data on this specific molecule is limited, this document extrapolates from the well-established chemistry and biological activity of its core scaffold, furo[3,2-b]pyridine, to present a robust scientific resource. We will delve into a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential applications in modern drug discovery, particularly in oncology.
The Furo[3,2-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The furo[3,2-b]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile framework for the development of ligands for a diverse range of biological targets. The rigid, planar structure and unique electronic distribution of the fused furan and pyridine rings allow for specific and high-affinity interactions with various enzymes and receptors.
Notably, derivatives of the furo[3,2-b]pyridine scaffold have demonstrated potent activity as:
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Kinase Inhibitors: These compounds have shown high selectivity for several kinase families, including Cdc2-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing.[1][2]
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Modulators of the Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in the development of numerous cancers. Furo[3,2-b]pyridine derivatives have emerged as effective modulators of this critical oncogenic pathway.[2]
The inherent biological relevance of the furo[3,2-b]pyridine core makes its derivatives, such as Furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride, compelling candidates for further investigation in therapeutic development programs.
Proposed Synthesis of Furo[3,2-b]pyridin-2-ylmethanamine Dihydrochloride
Given the absence of a documented synthesis for Furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride, a plausible and efficient synthetic route is proposed, leveraging established methodologies for the functionalization of the furo[3,2-b]pyridine core. The key challenge lies in the introduction of an aminomethyl group at the C2 position of the furan ring. A logical approach involves the reduction of a nitrile intermediate, which can be synthesized from a corresponding aldehyde.
Synthetic Workflow
Caption: Proposed synthetic workflow for Furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Vilsmeier-Haack Formylation of Furo[3,2-b]pyridine
The introduction of a formyl group at the electron-rich C2 position of the furan ring is a critical first step. The Vilsmeier-Haack reaction is a well-established and efficient method for this transformation.
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To a solution of furo[3,2-b]pyridine in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C under an inert atmosphere.
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Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield furo[3,2-b]pyridine-2-carbaldehyde.
Step 2: Synthesis of Furo[3,2-b]pyridine-2-carbonitrile
The conversion of the aldehyde to a nitrile is a key transformation. This is typically achieved via an oxime intermediate followed by dehydration.
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Dissolve furo[3,2-b]pyridine-2-carbaldehyde in a mixture of ethanol and pyridine.
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Add hydroxylamine hydrochloride and heat the mixture to reflux for 1-2 hours.
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Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude oxime can be used in the next step without further purification.
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To the crude oxime, add acetic anhydride and heat the mixture to reflux for 1-2 hours.
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Pour the cooled reaction mixture into water and extract with an organic solvent.
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Wash the organic layer with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
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After removal of the solvent, purify the crude nitrile by column chromatography.
Step 3: Reduction of Furo[3,2-b]pyridine-2-carbonitrile
The reduction of the nitrile to the primary amine is the final step in the synthesis of the free base.
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To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of furo[3,2-b]pyridine-2-carbonitrile in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
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Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
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Filter the resulting aluminum salts and wash thoroughly with THF.
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Concentrate the filtrate under reduced pressure to obtain the crude furo[3,2-b]pyridin-2-ylmethanamine.
Step 4: Formation of the Dihydrochloride Salt
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Dissolve the crude furo[3,2-b]pyridin-2-ylmethanamine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
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Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
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The dihydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Structural Elucidation and Physicochemical Properties
Chemical Structure
Caption: Chemical structure of Furo[3,2-b]pyridin-2-ylmethanamine Dihydrochloride.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the chemical structure and data from analogous compounds.[3][4][5]
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons on the pyridine and furan rings in the range of 7.0-8.5 ppm. - A singlet or AB quartet for the methylene (-CH₂-) protons adjacent to the amine, likely deshielded due to the aromatic system and the protonated amine. - A broad singlet for the amine (-NH₃⁺) protons, which may exchange with D₂O. |
| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm. - A signal for the methylene carbon (-CH₂-) in the range of 40-50 ppm. |
| IR | - N-H stretching vibrations for the primary ammonium salt in the range of 2800-3200 cm⁻¹ (broad). - C-N stretching vibrations around 1000-1200 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spec (ESI+) | - A prominent peak for the molecular ion of the free base [M+H]⁺. |
Predicted Physicochemical Properties
The following properties are predicted for Furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride, offering insights into its potential behavior in biological systems.
| Property | Predicted Value | Significance |
| Molecular Formula | C₈H₁₀Cl₂N₂O | - |
| Molecular Weight | 221.08 g/mol | Influences diffusion and transport properties. |
| pKa | ~8-9 (amine), ~4-5 (pyridine) | The presence of two basic centers will lead to two protonation states. The aminomethyl group is expected to be the more basic site. |
| logP (free base) | ~1.5 - 2.5 | Indicates moderate lipophilicity, which is often favorable for oral absorption and cell permeability. |
| Solubility | High in aqueous solutions | The dihydrochloride salt form is expected to significantly enhance water solubility compared to the free base. |
Potential Biological Activities and Applications in Drug Discovery
The strategic incorporation of an aminomethyl group at the C2 position of the furo[3,2-b]pyridine scaffold is anticipated to confer significant and potentially novel biological activities. The primary amine can act as a key hydrogen bond donor and acceptor, as well as a site for ionic interactions, which are crucial for high-affinity binding to biological targets.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, and peripheral functional groups that provide specificity and potency through interactions with the surrounding amino acid residues in the kinase active site. The aminomethyl group of Furo[3,2-b]pyridin-2-ylmethanamine could form critical hydrogen bonds with the kinase hinge region or with residues in the solvent-exposed region, potentially leading to potent and selective kinase inhibition.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant reactivation in adults is a key driver in several cancers, including basal cell carcinoma and medulloblastoma. The furo[3,2-b]pyridine scaffold has been identified as a modulator of this pathway. The introduction of the aminomethyl group could enhance interactions with components of the Hh pathway, such as Smoothened (SMO) or downstream targets.
Caption: Simplified Hedgehog signaling pathway and a potential point of intervention for Furo[3,2-b]pyridine derivatives.
The Role of the Aminomethyl Group as a Bioisostere
In lead optimization, the concept of bioisosterism is a powerful tool.[6][7] Bioisosteres are functional groups with similar physicochemical properties that can be interchanged to improve a molecule's potency, selectivity, or pharmacokinetic profile. The aminomethyl group can be considered a bioisostere for other polar, hydrogen-bonding groups such as a hydroxyl or a small amide. Its introduction can significantly alter a compound's properties, for instance, by introducing a positive charge at physiological pH, which can be exploited to form salt-bridge interactions with acidic residues in a target protein.
Inferred Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride is not available, general precautions for handling heterocyclic amines and pyridine derivatives should be followed.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
Furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride represents a promising, yet underexplored, molecule for chemical biology and drug discovery. Built upon the privileged furo[3,2-b]pyridine scaffold, it combines the favorable properties of this core with the versatile aminomethyl functional group. The proposed synthetic route offers a viable path to obtaining this compound for further study. Its potential as a kinase inhibitor or a modulator of key signaling pathways warrants investigation. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing heterocyclic compound.
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(5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][6][8]. Molecules.
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![Furo[3,2-b]pyridin-2-ylmethanamine Structure](https://www.medchemexpress.com/cas_image/MCE-166395-1.png)
